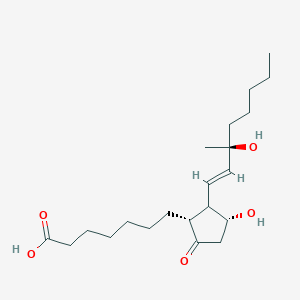

15-Methylprostaglandin E1

Description

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17-,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNFCPCBKCERJP-XBZFKEOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148567 | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-26-6 | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of 15-Methylprostaglandin E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylprostaglandin E1 (15-Methyl-PGE1), a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), exhibits a range of pharmacological activities primarily centered on its potent cytoprotective and smooth muscle modulatory effects. Its mechanism of action is intrinsically linked to its interaction with the E-type prostanoid (EP) receptors, a family of G-protein coupled receptors. The addition of a methyl group at the C-15 position strategically inhibits metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life and enhancing its therapeutic efficacy. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of 15-Methylprostaglandin E1, detailing its interaction with EP receptors, the subsequent intracellular signaling cascades, and the key experimental protocols used to elucidate these pathways.

Introduction

Prostaglandin E1 (PGE1) is a naturally occurring eicosanoid with diverse physiological roles, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1] However, its therapeutic utility is limited by rapid metabolism in the lungs and liver. 15-Methylprostaglandin E1 is a more stable synthetic analog, which has been investigated for various clinical applications, including the prevention of NSAID-induced gastric ulcers and the induction of labor.[2][3] Understanding its precise mechanism of action at the molecular level is crucial for the development of novel therapeutics targeting prostaglandin signaling pathways.

Interaction with EP Receptors and Downstream Signaling

The primary mechanism of action of 15-Methylprostaglandin E1 involves its binding to and activation of the four subtypes of the Prostaglandin E2 (PGE2) receptor: EP1, EP2, EP3, and EP4.[4][5] These receptors are coupled to different G-proteins and, consequently, trigger distinct intracellular second messenger pathways. While specific binding affinities of 15-Methylprostaglandin E1 for each EP receptor subtype are not extensively documented in publicly available literature, it is understood to have a strong affinity, with some sources suggesting it has double the affinity of PGE2.[6]

EP Receptor Signaling Pathways

The activation of EP receptors by 15-Methylprostaglandin E1 initiates the following signaling cascades:

-

EP1 Receptor: Coupled to Gαq, its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5]

-

EP2 and EP4 Receptors: Both are coupled to Gαs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets.

-

EP3 Receptor: This receptor is coupled to Gαi, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4][5]

The net cellular response to 15-Methylprostaglandin E1 is determined by the relative expression levels of these EP receptor subtypes in a given tissue.

Quantitative Data

Comprehensive quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of 15-Methylprostaglandin E1 for each human EP receptor subtype is limited in the available literature. The following table summarizes the known signaling pathways and includes illustrative data for the natural ligand PGE2 and other relevant compounds to provide context.

| Receptor Subtype | G-Protein Coupling | Second Messenger | PGE2 Binding Affinity (Ki, nM) | 15-Methyl-PGE1 Action (Inferred) |

| EP1 | Gαq | ↑ IP3, ↑ DAG, ↑ Ca2+ | ~16 | Agonist |

| EP2 | Gαs | ↑ cAMP | ~13 | Agonist |

| EP3 | Gαi | ↓ cAMP | ~1.1 | Agonist |

| EP4 | Gαs | ↑ cAMP | ~0.6 | Agonist |

Note: PGE2 Ki values are approximate and can vary depending on the cell type and experimental conditions. The action of 15-Methyl-PGE1 is inferred from its structural similarity to PGE1 and its observed physiological effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of 15-Methylprostaglandin E1.

Radioligand Binding Assay for EP Receptors

This protocol is used to determine the binding affinity of 15-Methylprostaglandin E1 to specific EP receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing a single human EP receptor subtype (e.g., HEK293-EP1, HEK293-EP2, etc.).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE2) to each well.

-

Add increasing concentrations of unlabeled 15-Methylprostaglandin E1 (competitor ligand).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor ligand.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol measures the ability of 15-Methylprostaglandin E1 to stimulate or inhibit cAMP production via EP2/EP4 or EP3 receptors, respectively.

Methodology:

-

Cell Culture and Stimulation:

-

Seed cells expressing the EP receptor of interest in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

For EP3 receptor assays, stimulate the cells with forskolin (B1673556) to induce a basal level of cAMP production.

-

Add increasing concentrations of 15-Methylprostaglandin E1 to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Lyse the cells using a lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based kits).

-

Quantify the intracellular cAMP concentration according to the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the log concentration of 15-Methylprostaglandin E1 to determine the EC50 (for EP2/EP4) or IC50 (for EP3) value.

-

Intracellular Calcium Mobilization Assay

This protocol assesses the ability of 15-Methylprostaglandin E1 to induce calcium release via the EP1 receptor.

Methodology:

-

Cell Loading with Calcium Indicator:

-

Culture cells expressing the EP1 receptor on a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject increasing concentrations of 15-Methylprostaglandin E1 into the wells.

-

Immediately and continuously measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the ΔF against the log concentration of 15-Methylprostaglandin E1 to determine the EC50 value.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways of 15-Methylprostaglandin E1 via EP receptors.

Experimental Workflows

Caption: Workflows for key experiments in 15-Methyl-PGE1 research.

Conclusion

15-Methylprostaglandin E1 exerts its diverse pharmacological effects through a complex interplay of signaling pathways initiated by its binding to the four EP receptor subtypes. The prolonged action of this synthetic analog, due to its resistance to metabolic degradation, makes it a valuable therapeutic agent and a powerful tool for studying prostaglandin biology. While the general mechanisms are well-understood, further research is warranted to precisely quantify the binding affinities and functional potencies of 15-Methylprostaglandin E1 at each EP receptor subtype. This will enable a more refined understanding of its tissue-specific effects and facilitate the development of more targeted and effective prostaglandin-based therapies.

References

- 1. Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The efficacy of intramuscular 15 methyl prostaglandin E2 in second-trimester abortion. Coagulation and hormonal aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]

- 4. researchgate.net [researchgate.net]

- 5. 15(S)-15-methyl Prostaglandin E2 | CymitQuimica [cymitquimica.com]

- 6. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 15-Methylprostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 15-Methylprostaglandin E1, a clinically significant analog of Prostaglandin (B15479496) E1 (PGE1). The introduction of a methyl group at the C-15 position is a critical modification that sterically hinders the enzymatic oxidation of the 15-hydroxyl group, thereby enhancing the compound's metabolic stability, oral bioavailability, and duration of action. This guide will focus on the predominant chemical synthesis routes, with a particular emphasis on the well-documented synthesis of Misoprostol, a widely used 15-methyl PGE1 analog.

Overview of the Synthetic Strategy

The total synthesis of 15-Methylprostaglandin E1 is a multi-step process that relies on the strategic construction of the cyclopentanone (B42830) core followed by the sequential addition of the α- and ω-side chains. A common and historically significant approach is the Corey synthesis, which utilizes a key bicyclic intermediate, the Corey lactone, to establish the desired stereochemistry of the cyclopentane (B165970) ring. The synthesis can be broadly divided into three key stages:

-

Formation of the Cyclopentanone Core: This involves the preparation of a suitably functionalized cyclopentenone derivative, which serves as the scaffold for the subsequent addition of the side chains.

-

Installation of the ω-Side Chain: This is typically achieved through a conjugate addition reaction, such as a cuprate (B13416276) addition, to the cyclopentenone. This step is crucial for introducing the 15-methylated side chain with the correct stereochemistry.

-

Installation of the α-Side Chain: The final step involves the elaboration of the α-side chain, often through a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the carboxylic acid moiety.

Chemical Synthesis Pathway of 15-Methylprostaglandin E1 (Misoprostol)

The following sections detail the key reactions and intermediates in a common synthetic route to Misoprostol.

Synthesis of the Cyclopentenone Intermediate (α-Side Chain Precursor)

The synthesis typically begins with the preparation of a chiral cyclopentenone derivative that already contains the α-side chain. This can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture.

Synthesis of the ω-Side Chain Cuprate Reagent

A key component for the conjugate addition is the preparation of a higher-order cuprate reagent containing the 15-methylated ω-side chain.

Conjugate Addition and Completion of the Synthesis

The cuprate reagent is then reacted with the cyclopentenone intermediate in a conjugate addition reaction to form the prostaglandin skeleton. Subsequent functional group manipulations and deprotection steps lead to the final 15-Methylprostaglandin E1 analog.

A generalized workflow for the chemical synthesis is depicted below:

Quantitative Data from Synthetic Steps

The following table summarizes representative yields for key transformations in the synthesis of Misoprostol, compiled from various sources. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

| Step | Transformation | Reagents and Conditions | Yield (%) |

| ω-Side Chain Preparation | Formation of a vinylstannane from a protected 1-octyn-3-ol (B1346985) derivative. | Tributyltin hydride, AIBN, Toluene, 110°C. | ~42% |

| Cuprate Formation | Generation of a higher-order cuprate from the vinylstannane. | Methyllithium (B1224462), Copper(I) iodide, THF, -25 to -30°C. | In situ |

| Conjugate Addition & Deprotection | Reaction of the cuprate with a protected cyclopentenone, followed by acidic deprotection and purification. | 1. Cuprate addition at -78°C; 2. Aqueous ammonium (B1175870) chloride/hydroxide (B78521) quench; 3. Acidic deprotection (e.g., PPTS). | ~60% |

| Overall (Multi-step) | A multi-step synthesis starting from a cyclopentenone precursor. | A sequence of 6 steps involving functional group manipulations and coupling. | ~51% |

Experimental Protocols

This section provides an illustrative, generalized protocol for a key step in the synthesis of Misoprostol: the cuprate addition reaction. Note: These are not exhaustive and should be adapted based on specific laboratory conditions and safety protocols.

Protocol for Cuprate Addition to a Cyclopentenone Intermediate

Objective: To perform a conjugate addition of a pre-formed organocuprate reagent containing the ω-side chain to a protected cyclopentenone carrying the α-side chain.

Materials:

-

(E)-trimethyl-[[1-methyl-1-[3-(tributylstannyl)-2-propenyl]pentyl]oxy]silane (vinylstannane precursor to the ω-side chain)

-

Anhydrous Tetrahydrofuran (THF)

-

Copper (I) iodide (CuI)

-

Methyllithium (in diethyl ether or other suitable solvent)

-

Methyl-5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate (protected cyclopentenone)

-

Aqueous ammonium chloride solution

-

Aqueous ammonium hydroxide solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (B86663) (anhydrous)

-

Dry, inert atmosphere (Nitrogen or Argon)

-

Appropriate glassware and cooling baths

Procedure:

-

Cuprate Reagent Preparation:

-

In a dry, three-necked flask under a nitrogen atmosphere, dissolve the vinylstannane (1.0 eq) and copper (I) iodide (1.0 eq) in anhydrous THF.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to -25 to -30°C.

-

Slowly add methyllithium (2.0-2.2 eq) dropwise, maintaining the temperature.

-

Stir the resulting solution at -15°C for 2 hours.

-

-

Conjugate Addition:

-

Cool the cuprate reagent mixture to -78°C.

-

In a separate flask, dissolve the protected cyclopentenone (1.0 eq) in anhydrous THF.

-

Rapidly add the solution of the cyclopentenone to the cold cuprate reagent solution.

-

Stir the reaction mixture at -78°C for 5-10 minutes.

-

-

Work-up and Isolation:

-

Quench the reaction by pouring the mixture into a pre-cooled mixture of aqueous ammonium chloride and ammonium hydroxide.

-

Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude protected prostaglandin as an oil.

-

-

Deprotection and Purification:

-

The crude oil is then subjected to acidic deprotection (e.g., using pyridinium (B92312) p-toluenesulfonate (PPTS) in acetone (B3395972) and water) to remove the silyl (B83357) protecting groups.

-

The final product is purified by column chromatography on silica (B1680970) gel to yield Misoprostol.

-

The experimental workflow can be visualized as follows:

Chemoenzymatic Synthesis Approaches

While the total chemical synthesis of prostaglandins (B1171923) is well-established, chemoenzymatic approaches offer the potential for more efficient and stereoselective syntheses.[1] These methods utilize enzymes for key transformations, such as the stereoselective reduction of ketones or the resolution of racemic intermediates.

A general strategy involves the enzymatic desymmetrization of a prochiral starting material to create a chiral building block, which is then elaborated into the final prostaglandin analog through chemical steps. For instance, a Baeyer-Villiger monooxygenase (BVMO) can be used for the stereoselective oxidation of a bicyclic ketone to a lactone, a key intermediate in prostaglandin synthesis.[2]

The chemoenzymatic approach can be represented by the following logical flow:

While specific, detailed protocols for a complete chemoenzymatic synthesis of 15-Methylprostaglandin E1 are not as widely published as the purely chemical routes, the principles demonstrated in the synthesis of other prostaglandins are applicable and represent a promising area for future development.

Conclusion

The synthesis of 15-Methylprostaglandin E1 is a complex but well-established field of organic chemistry. The predominant routes rely on the strategic construction of the prostaglandin scaffold through key reactions such as cuprate additions and Wittig-type olefination. The use of chiral building blocks, often derived from the Corey lactone, is essential for achieving the desired stereochemistry. While total chemical synthesis remains a mainstay, emerging chemoenzymatic methods offer elegant and efficient alternatives. This guide provides a foundational understanding of these synthetic pathways, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

References

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

biological functions of 15-Methylprostaglandin E1

An In-Depth Technical Guide to the Biological Functions of 15-Methylprostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin E1 (15-Methyl-PGE1) is a synthetic analog of the naturally occurring prostaglandin (B15479496) E1 (PGE1). The methylation at the C-15 position confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life and enhancing its potency. This technical guide provides a comprehensive overview of the core biological functions of 15-Methyl-PGE1, with a focus on its molecular mechanisms, physiological effects, and relevant experimental methodologies.

Core Biological Functions

The biological activities of 15-Methyl-PGE1 are primarily mediated through its interaction with E-prostanoid (EP) receptors, a class of G-protein coupled receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways. The diverse physiological effects of 15-Methyl-PGE1 are a direct consequence of its binding to and activation of these receptors in various tissues.

Smooth Muscle Contraction

A primary and well-documented function of 15-Methyl-PGE1 and other PGE1 analogs is the potent stimulation of smooth muscle contraction, particularly in the uterus. This uterotonic activity forms the basis of its clinical application in obstetrics for the induction of labor and the management of postpartum hemorrhage.

Mechanism of Action: The contractile effect of 15-Methyl-PGE1 on uterine smooth muscle is primarily mediated by the EP1 and EP3 receptor subtypes.

-

EP1 Receptor Activation: The EP1 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.

-

EP3 Receptor Activation: The EP3 receptor can couple to multiple G-proteins, including Gi. Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels can contribute to smooth muscle contraction by diminishing the activity of protein kinase A (PKA), which normally promotes relaxation.

Studies on PGE1 have shown that it increases intracellular calcium concentration in uterine smooth muscle, and this effect is independent of cAMP[1].

Signaling Pathway for Smooth Muscle Contraction:

References

The Dawn of a Potent Analog: A Technical Guide to the Discovery and History of 15-Methylprostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E1 (PGE1) is a naturally occurring eicosanoid with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection. However, its therapeutic potential has been historically limited by its rapid metabolism and chemical instability. This technical guide provides an in-depth exploration of the discovery and history of 15-Methylprostaglandin E1 (15-methyl PGE1), a synthetic analog that overcame these limitations, paving the way for new therapeutic applications. We will delve into the pivotal experiments, synthetic methodologies, and the elucidation of its mechanism of action, offering a comprehensive resource for researchers in pharmacology and drug development.

A Historical Perspective: The Quest for Stability and Potency

The story of 15-methyl PGE1 is intrinsically linked to the pioneering prostaglandin research conducted at The Upjohn Company in the mid-20th century.[1][2] Following the initial isolation and structural elucidation of prostaglandins (B1171923), the therapeutic promise of these compounds was immense. However, a significant hurdle was their rapid inactivation in the body, primarily through oxidation of the 15-hydroxyl group.

The breakthrough came from the laboratories of Upjohn scientists Eugene W. Yankee and Gordon L. Bundy. In their seminal 1972 paper, they reported the synthesis of (15S)-15-methylprostaglandins.[3][4] This seemingly minor modification—the addition of a methyl group at the C-15 position—profoundly impacted the molecule's stability by sterically hindering the dehydrogenase enzyme responsible for its degradation. This chemical innovation resulted in a prostaglandin analog with significantly prolonged biological activity. A more comprehensive paper detailing the total synthesis of 15-methylprostaglandins was published by Yankee, Axen, and Bundy in 1974, further solidifying this landmark achievement in medicinal chemistry.[5]

The initial biological investigations of these novel compounds revealed their remarkable potency. Of particular note was the work of Dr. André Robert, another key figure at Upjohn, who discovered the potent gastric antisecretory and "cytoprotective" properties of 15-methyl PGE1 and its analogs.[1][4][6][7][8] This discovery opened up a new avenue of research into the treatment of peptic ulcers and other gastrointestinal disorders.

Key Discoveries and Biological Effects

The development of 15-methyl PGE1 led to the elucidation of its significant and diverse biological activities, most notably its effects on gastric acid secretion and uterine contractility.

Inhibition of Gastric Acid Secretion and Cytoprotection

One of the most significant discoveries related to 15-methyl PGE1 was its potent ability to inhibit gastric acid secretion.[7][8][9][10] This effect was demonstrated in various animal models and subsequently in human clinical trials. Beyond its antisecretory effects, André Robert's pioneering work uncovered the phenomenon of "cytoprotection," where prostaglandins, at doses too low to inhibit acid secretion, could protect the gastric mucosa from damage induced by various noxious agents like absolute ethanol.[1][4][6][7][8]

Table 1: Quantitative Data on the Inhibition of Gastric Acid Secretion by 15-Methylprostaglandin E2 Analogs

| Compound | Species | Model | Dose | Inhibition of Acid Output | Reference |

| 15(R)-15-methyl PGE2 methyl ester | Human | Basal and Pentagastrin-stimulated | 150 µg (oral) | Significant reduction in both basal and maximal acid output | [7] |

| 15(R)-15-methyl PGE2 | Human | Meal-stimulated | ED50 ≈ 10 µg (oral) | 50% inhibition | [9] |

| 15(R)-15-methyl PGE2 (free acid) | Human | Pentagastrin-stimulated | 80 µg (intragastric) | 24 ± 11% | [10] |

| 15(R)-15-methyl PGE2 (free acid) | Human | Pentagastrin-stimulated | 140 µg (intragastric) | 49 ± 7% | [10] |

| 15(R)-15-methyl PGE2 (free acid) | Human | Pentagastrin-stimulated | 200 µg (intragastric) | 44 ± 9% | [10] |

| 15(R)-15-methyl PGE2 (free acid) | Human | Pentagastrin-stimulated | 400 µg (intragastric) | 76 ± 12% | [10] |

| 15(R)-15-methyl PGE2 (methyl ester) | Human | Pentagastrin-stimulated | 80 µg (intragastric) | 35 ± 2% | [10] |

| 15(R)-15-methyl PGE2 (methyl ester) | Human | Pentagastrin-stimulated | 140 µg (intragastric) | 54 ± 5% | [10] |

| 15(R)-15-methyl PGE2 (methyl ester) | Human | Pentagastrin-stimulated | 200 µg (intragastric) | 64 ± 8% | [10] |

| 15(S)-15-methyl PGE2 methyl ester | Dog | Meal-induced | 0.5-2.0 µg/kg/h (IV) | Dose-dependent inhibition | [11] |

Effects on Uterine Contractility

Prostaglandins of the E and F series are known to be potent stimulants of uterine smooth muscle contraction. The 15-methyl analogs of both PGE and PGF were also found to possess significant oxytocic properties, leading to their investigation for applications in obstetrics and gynecology, such as the induction of labor and termination of pregnancy.

Table 2: Data on the Uterine Effects of 15-Methylprostaglandin Analogs

| Compound | Application | Outcome | Reference |

| 15-methyl PGF2 alpha | Second-trimester abortion | 69% cumulative abortion rate after 24 hours (IM) | [10] |

| 15-methyl PGF2 alpha | Postpartum hemorrhage | Cessation of bleeding within a mean of 12.5 minutes (IV infusion) | [12] |

| 15-methyl PGF2 alpha | Intractable atonic postpartum hemorrhage | 15 out of 16 patients responded satisfactorily (IM) | [13] |

Experimental Protocols

To provide a comprehensive technical resource, this section outlines the general methodologies for the key experiments that were instrumental in the discovery and characterization of 15-methyl PGE1.

Chemical Synthesis: The Upjohn Approach (Generalized from Yankee, Axen, and Bundy, 1974)

The total synthesis of 15-methylprostaglandins by the Upjohn group was a landmark in prostaglandin chemistry. The following is a generalized workflow based on their publications.[5]

Figure 1: Generalized workflow for the synthesis of 15-Methylprostaglandin E1.

Key Steps:

-

Starting Material: The synthesis often begins with a derivative of the "Corey lactone," a versatile building block in prostaglandin synthesis.

-

Upper Side Chain Introduction: The upper α-chain is typically introduced using a Wittig or Horner-Wadsworth-Emmons reaction.

-

Lower Side Chain Introduction: The lower ω-chain, containing the C-15 position, is introduced via conjugate addition of a suitable organocuprate reagent to an enone intermediate.

-

Methyl Group Installation: The crucial 15-methyl group is introduced by reacting a C-15 ketone intermediate with a methyl Grignard reagent (CH₃MgBr) or similar organometallic reagent.

-

Stereochemical Control: Throughout the synthesis, careful control of stereochemistry is essential to obtain the desired biologically active isomer.

-

Purification and Characterization: Each intermediate and the final product are purified by chromatography and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).

Biological Assay: Inhibition of Gastric Acid Secretion (Shay Rat Model)

The Shay rat model is a classic method for evaluating the antisecretory activity of test compounds.

Figure 2: Experimental workflow for the Shay rat gastric secretion assay.

Protocol Outline:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 24-48 hours with free access to water.

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric sphincter is ligated to prevent gastric emptying.

-

Drug Administration: The test compound (15-methyl PGE1) or vehicle is administered, typically by subcutaneous injection or oral gavage.

-

Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected and centrifuged.

-

Analysis: The volume of the gastric juice is measured, and the total acid concentration is determined by titration with a standard solution of sodium hydroxide (B78521) (NaOH). The total acid output is then calculated.

Biological Assay: In Vitro Uterine Contraction

This assay assesses the direct effect of compounds on the contractility of uterine smooth muscle.

Figure 3: Workflow for the in vitro uterine contraction assay.

Protocol Outline:

-

Tissue Preparation: Uterine horns are isolated from a suitable animal model (e.g., a rat pre-treated with estrogen to induce a consistent contractile state). Longitudinal strips of the myometrium are carefully dissected.

-

Organ Bath Setup: The tissue strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen. The strips are connected to a force transducer to record isometric contractions.

-

Equilibration: The tissues are allowed to equilibrate under a small amount of tension until spontaneous contractions become regular.

-

Drug Administration: Cumulative concentrations of 15-methyl PGE1 are added to the organ bath.

-

Data Analysis: The changes in the force and frequency of contractions are recorded and analyzed to determine the potency and efficacy of the compound.

Mechanism of Action: Signaling Pathways

15-Methylprostaglandin E1, like its parent compound PGE1, exerts its effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the cell surface, known as EP receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are coupled to different intracellular signaling pathways.[14][15] The specific receptor subtype activated can vary depending on the tissue and cell type, leading to diverse physiological responses.

Gastric Parietal Cell Signaling

In gastric parietal cells, the inhibitory effect of prostaglandins on acid secretion is primarily mediated through the EP3 receptor, which is coupled to an inhibitory G-protein (Gi).

Figure 4: Signaling pathway of 15-Methylprostaglandin E1 in gastric parietal cells.

Pathway Description:

-

Receptor Binding: 15-methyl PGE1 binds to the EP3 receptor on the basolateral membrane of the parietal cell.

-

G-protein Activation: This binding activates the associated inhibitory G-protein, Gi.

-

Inhibition of Adenylate Cyclase: The activated alpha subunit of Gi inhibits the enzyme adenylate cyclase.

-

Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Reduced PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

-

Inhibition of Proton Pump: PKA is responsible for phosphorylating key proteins involved in the translocation and activation of the H+/K+-ATPase (the proton pump). Reduced PKA activity therefore leads to decreased proton pump activity.

-

Decreased Acid Secretion: The overall result is a reduction in the secretion of hydrochloric acid into the gastric lumen.

Uterine Smooth Muscle Cell Signaling

The contractile effect of PGE1 analogs in uterine smooth muscle is more complex and can involve multiple EP receptors and signaling pathways, primarily leading to an increase in intracellular calcium concentration ([Ca²⁺]i). The EP1 and EP3 receptors are often implicated in this contractile response.

Figure 5: Signaling pathway of 15-Methylprostaglandin E1 in uterine smooth muscle cells.

Pathway Description:

-

Receptor Binding: 15-methyl PGE1 binds to EP1 and/or EP3 receptors on the myometrial cell surface.

-

G-protein Activation: This activates the Gq class of G-proteins.

-

Phospholipase C Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses to the sarcoplasmic reticulum (SR) and binds to IP₃ receptors, causing the release of stored Ca²⁺ into the cytoplasm.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

Muscle Contraction: The rise in intracellular Ca²⁺ is a primary trigger for smooth muscle contraction by binding to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and cross-bridge cycling. PKC can also contribute to the contractile response through various mechanisms.

Conclusion

The discovery of 15-Methylprostaglandin E1 represents a pivotal moment in the history of prostaglandin research and medicinal chemistry. The strategic addition of a single methyl group by the scientists at Upjohn transformed a fleeting natural hormone into a stable and potent therapeutic agent. The subsequent elucidation of its powerful gastric antisecretory, cytoprotective, and uterotonic effects has had a lasting impact on the treatment of gastrointestinal and obstetric conditions. This technical guide has provided a comprehensive overview of the historical context, key experimental methodologies, and the molecular mechanisms underlying the action of this important synthetic prostaglandin analog, serving as a valuable resource for the scientific community.

References

- 1. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Prostaglandin inhibition of acid is cAMP dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total synthesis of 15-methylprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (15S)-15-methylprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. upjohn.net [upjohn.net]

- 11. acs.org [acs.org]

- 12. reprocell.com [reprocell.com]

- 13. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experiment no 1 | PPTX [slideshare.net]

Structure-Activity Relationship of 15-Methylprostaglandin E1 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family, is a potent endogenous signaling molecule with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection. However, its therapeutic utility is limited by rapid metabolic inactivation, primarily through oxidation of the C-15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The introduction of a methyl group at the C-15 position creates 15-Methylprostaglandin E1, a metabolically stable analog that has become a cornerstone for the development of therapeutically viable prostaglandin-based drugs. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 15-Methylprostaglandin E1 analogs, focusing on their interaction with the four E-prostanoid (EP) receptor subtypes (EP1, EP2, EP3, and EP4), which mediate the diverse biological effects of PGE1. Understanding these relationships is critical for the rational design of selective and potent therapeutic agents.

Core Structural Features and Their Influence on Activity

The fundamental structure of prostaglandin E1 consists of a 20-carbon skeleton with a cyclopentanone (B42830) ring and two side chains. The biological activity of its analogs is highly dependent on specific structural features. For 15-Methylprostaglandin E1 analogs, the following elements are crucial in determining their affinity and efficacy at EP receptors:

-

The Carboxyl Group (C-1): The carboxylic acid moiety is essential for high-affinity binding and potent agonist activity at EP receptors. Esterification of this group generally leads to a significant reduction in both binding affinity and functional potency.[1]

-

The Hydroxyl Groups (C-11 and C-15): The stereochemistry and presence of the hydroxyl groups at C-11 and C-15 are critical for agonist activity.[1] The (S)-configuration at C-15 is generally preferred for optimal activity.

-

The Ketone Group (C-9): Modifications to the C-9 ketone are better tolerated than alterations to the hydroxyl or carboxyl groups. For instance, the conversion to a 9-deoxy-9-methylene analog has been shown to result in a potent agonist at the EP1 receptor.[1]

-

The Omega Side Chain: Modifications to the lower (omega) side chain, particularly around the C-16 and C-17 positions, can significantly influence receptor subtype selectivity and potency.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of key 15-Methylprostaglandin E1 analogs at the four human EP receptor subtypes. This data is essential for comparing the relative activities and selectivities of these compounds.

Table 1: Binding Affinities (Ki, nM) of 15-Methylprostaglandin E1 Analogs at Human EP Receptors

| Compound | EP1 | EP2 | EP3 | EP4 |

| PGE1 | 15 | 3.6 | 1.1 | 0.8 |

| 15(S)-Methyl-PGE1 (Misoprostol) | 330 | 10 | 1.1 | 2.1 |

| 16,16-Dimethyl-PGE1 | 25 | 2.5 | 0.5 | 0.3 |

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Functional Potencies (EC50, nM) of 15-Methylprostaglandin E1 Analogs at Human EP Receptors

| Compound | EP1 (Ca2+ mobilization) | EP2 (cAMP accumulation) | EP3 (cAMP inhibition) | EP4 (cAMP accumulation) |

| PGE1 | 20 | 1.5 | 0.3 | 0.2 |

| 15(S)-Methyl-PGE1 (Misoprostol) | >1000 | 8 | 0.5 | 1.2 |

| 16,16-Dimethyl-PGE1 | 10 | 1.0 | 0.2 | 0.1 |

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Signaling Pathways of EP Receptors

The diverse physiological effects of 15-Methylprostaglandin E1 analogs are mediated by the distinct signaling pathways coupled to each EP receptor subtype. Understanding these pathways is crucial for predicting the functional consequences of receptor activation.

EP Receptor Signaling Pathways. Max Width: 760px.

Experimental Protocols

Synthesis of 15-Methylprostaglandin E1 Analogs

A general synthetic workflow for the preparation of 15-Methylprostaglandin E1 analogs involves the convergent synthesis of key building blocks, followed by their assembly and subsequent functional group manipulations.

General Synthetic Workflow for 15-Methyl-PGE1 Analogs. Max Width: 760px.

Detailed Methodology for a Key Step: Wittig Reaction for Alpha-Chain Introduction

-

Preparation of the Phosphonium (B103445) Ylide: To a stirred suspension of (4-carboxybutyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), is added a strong base such as potassium tert-butoxide or sodium hydride at 0°C. The mixture is stirred at room temperature for 1-2 hours to generate the corresponding ylide.

-

Reaction with the Aldehyde: The cyclopentane (B165970) intermediate containing the omega-chain is dissolved in anhydrous THF and cooled to -78°C. The freshly prepared phosphonium ylide solution is then added dropwise to the aldehyde solution.

-

Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired prostaglandin analog with the alpha-chain incorporated.

Radioligand Binding Assay for EP Receptors

This protocol outlines a standard method for determining the binding affinity of 15-Methylprostaglandin E1 analogs to EP receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Workflow for EP Receptor Radioligand Binding Assay. Max Width: 760px.

Detailed Methodology:

-

Membrane Preparation: Cells stably expressing the human EP receptor of interest are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, a range of concentrations of the unlabeled 15-Methylprostaglandin E1 analog (or vehicle for total binding), a fixed concentration of the radioligand (e.g., [3H]-PGE2), and the membrane preparation. For non-specific binding determination, a high concentration of unlabeled PGE1 is used.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the unlabeled analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for EP2 and EP4 Receptors

This protocol describes a method to assess the agonist activity of 15-Methylprostaglandin E1 analogs at the Gs-coupled EP2 and EP4 receptors by measuring the accumulation of intracellular cyclic AMP (cAMP).

Detailed Methodology:

-

Cell Culture and Plating: Cells stably expressing the human EP2 or EP4 receptor are seeded into 96-well plates and cultured to a confluent monolayer.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution). The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

Agonist Stimulation: Various concentrations of the 15-Methylprostaglandin E1 analog are added to the wells, and the plate is incubated at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Quantification: The reaction is stopped by removing the stimulation buffer and lysing the cells. The intracellular cAMP concentration in the cell lysates is then quantified using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The concentration-response curve for the analog is plotted, and the EC50 value (the concentration of the analog that produces 50% of the maximal response) is determined using non-linear regression analysis.

Conclusion

The structure-activity relationship of 15-Methylprostaglandin E1 analogs is a complex interplay of stereochemistry, functional group positioning, and side-chain modifications. The introduction of the C-15 methyl group provides crucial metabolic stability, allowing for sustained biological activity. By systematically modifying other regions of the prostaglandin scaffold, it is possible to modulate the potency and selectivity of these analogs for the different EP receptor subtypes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to design novel 15-Methylprostaglandin E1 analogs with tailored pharmacological profiles for a variety of therapeutic applications. Further exploration of modifications to the omega-chain and the cyclopentanone ring holds promise for the development of the next generation of highly selective and efficacious EP receptor modulators.

References

15-Methylprostaglandin E1: A Technical Overview of Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and signaling pathways associated with 15-Methylprostaglandin E1 (15-methyl PGE1), a synthetic analog of Prostaglandin (B15479496) E1 (PGE1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and functional consequences of 15-methyl PGE1 binding to its receptors.

Executive Summary

15-Methylprostaglandin E1 is a structurally modified prostaglandin that exhibits significant biological activity. Its therapeutic potential is intrinsically linked to its binding affinity for the E-type prostanoid (EP) receptors, a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Understanding the specific binding characteristics and subsequent signaling cascades is crucial for the development of targeted therapeutics. This guide summarizes the available quantitative binding data, details the experimental protocols used to determine these affinities, and provides visual representations of the associated signaling pathways.

Quantitative Receptor Binding Affinity

The following table summarizes the binding affinities (IC50 values) of PGE1 and the closely related PGE2 for the human EP receptor subtypes, as determined by competitive radioligand binding assays.

| Ligand | Receptor Subtype | IC50 (nM) |

| Prostaglandin E1 (PGE1) | EP1 | Data not available |

| EP2 | Data not available | |

| EP3 | Data not available | |

| EP4 | Data not available | |

| Prostaglandin E2 (PGE2) | EP1 | Higher affinity than EP2 |

| EP2 | Lower affinity than EP1, EP3, EP4 | |

| EP3 | Higher affinity than EP2 | |

| EP4 | Higher affinity than EP2 |

Note: Specific IC50 values for PGE1 were not explicitly found in the provided search results. The table reflects the relative affinities of PGE2 as described in the literature. It is plausible that 15-Methyl-PGE1 exhibits a similar relative affinity profile.

A study on a cloned human EP2 receptor reported the following order of potency in competition with [3H]PGE2 binding: PGE2 ≥ PGE1 > 16,16-dimethyl-PGE2 ≥ 11-deoxy-PGE1.[1] This suggests that PGE1 and its analogs, including methylated forms, are effective ligands for the EP2 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is most commonly achieved through radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with its receptor.

Principle

A radiolabeled ligand (e.g., [3H]PGE1 or [3H]PGE2) is incubated with a source of the target receptor, typically cell membranes expressing the specific EP receptor subtype. The binding of the radioligand is then measured in the presence and absence of a competing unlabeled ligand, such as 15-Methylprostaglandin E1. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the unlabeled ligand for the receptor.

Generalized Protocol

-

Membrane Preparation:

-

Cells stably expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4) are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.

-

-

Binding Assay:

-

In a series of tubes or a microplate, a fixed concentration of the radiolabeled ligand (e.g., [3H]PGE2) is added.

-

Increasing concentrations of the unlabeled competitor ligand (15-Methylprostaglandin E1) are added to the respective tubes.

-

A set of tubes containing only the radioligand and membranes determines the total binding.

-

A set of tubes containing the radioligand, membranes, and a high concentration of an unlabeled standard ligand determines the non-specific binding.

-

The prepared cell membranes are added to each tube to initiate the binding reaction.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted as the percentage of specific binding versus the log concentration of the competitor ligand.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Prostaglandin E Receptor Signaling Pathways

Upon binding of an agonist like 15-Methylprostaglandin E1, the EP receptors activate distinct intracellular signaling pathways. These pathways ultimately determine the physiological response to the ligand.

EP1 Receptor Signaling

The EP1 receptor primarily couples to the Gq family of G-proteins.[2] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2]

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors couple to the Gs family of G-proteins.[2] Activation of Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

References

The Multifaceted Role of 15-Methylprostaglandin E1 in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylprostaglandin E1 (15-M-PGE1) is a synthetic analog of the endogenous signaling molecule Prostaglandin (B15479496) E1 (PGE1). Its structural modification, the methylation at the C-15 position, confers increased metabolic stability, making it a valuable tool for investigating the physiological and pathophysiological roles of PGE1 signaling. This technical guide provides a comprehensive overview of the known cellular effects of 15-M-PGE1, with a particular focus on its influence on neutrophils and the underlying signaling mechanisms. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the involved signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds derived from arachidonic acid that act as potent, locally acting signaling molecules involved in a wide array of physiological processes, including inflammation, immunity, and smooth muscle contraction. Prostaglandin E1 (PGE1) is a member of this family with known vasodilatory and anti-platelet aggregation effects. However, its therapeutic and research applications are limited by its rapid in vivo degradation. 15-Methylprostaglandin E1, a more stable analog, allows for more sustained biological effects, enabling detailed investigation of its cellular mechanisms. This guide will delve into the cellular and molecular actions of 15-M-PGE1, providing a foundational resource for its application in research and therapeutic development.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (Z)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid |

| Molecular Formula | C21H36O5 |

| Molecular Weight | 368.5 g/mol |

| CAS Number | 35700-21-1 |

| Synonyms | 15-M-PGE1, (15S)-15-methylprostaglandin E1 |

Signaling Pathways of 15-Methylprostaglandin E1

As an analog of PGE1, 15-M-PGE1 is presumed to exert its effects by binding to the same E-prostanoid (EP) receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

-

EP1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

-

EP3 Receptor: This receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The specific cellular response to 15-M-PGE1 is therefore dependent on the expression profile of EP receptor subtypes in a given cell type.

Visualizing the Signaling Pathways

Caption: General signaling pathways of 15-Methylprostaglandin E1 via EP receptors.

Role in Cellular Processes: Focus on Neutrophils

One of the most well-documented in vivo effects of 15-M-PGE1 is the induction of neutrophilia.[1][2] This section will explore the quantitative aspects of this phenomenon and the proposed mechanisms.

Induction of Neutrophilia

Systemic administration of 15-M-PGE1 has been shown to cause a significant, dose-dependent increase in circulating neutrophils in rats.[1][2]

Table 1: Dose-Response of 15-M-PGE1 on Neutrophil Count in Brown-Norway Rats [2]

| Dose of 15-M-PGE1 (µg/kg) | Outcome |

| 5 | Significant neutrophilia (P < 0.05) |

| 1000 | Maximum neutrophilia (40-70% of total WBC) |

Table 2: Time Course of 15-M-PGE1-Induced Neutrophilia (1 mg/kg, s.c.) in Brown-Norway Rats [1]

| Time After Injection | Absolute Neutrophil Count (cells/mm³) |

| Before Injection | 2,451 ± 1,298 |

| 6 hours | 13,457 ± 6,038 (Peak) |

The mechanism underlying this neutrophilia is thought to be a result of the diminished adherence of the marginated pool of neutrophils to the endothelium, leading to their release into circulation.[2] This is supported by experiments showing that neutrophils from rats treated with prostaglandins have reduced adherence to nylon wool columns.[2]

Inhibition of Neutrophil Activation

Paradoxically, while inducing neutrophilia, PGE1 and its stable analog 15-M-PGE1 have been shown to inhibit several key functions of activated neutrophils, suggesting a complex immunomodulatory role.

-

Inhibition of Superoxide (B77818) Production: 15-M-PGE1 rapidly and reversibly inhibits superoxide production induced by the chemoattractant f-Met-Leu-Phe (fMLP) in human neutrophils.[3] However, it does not affect superoxide production stimulated by phorbol (B1677699) myristate acetate (B1210297) (PMA), indicating a specific point of intervention in the signaling pathway.[3]

-

Inhibition of Chemotaxis and Phagocytosis: PGE1 has been demonstrated to decrease neutrophil chemotaxis and phagocytosis.[4]

-

Modulation of Intracellular Calcium: The inhibitory effects of PGE1 on neutrophil function are associated with a decrease in fMLP-stimulated increases in intracellular calcium concentrations ([Ca2+]i).[4]

Caption: Dual in vivo and in vitro effects of 15-M-PGE1 on neutrophils.

Experimental Protocols

Detailed experimental protocols for studying the effects of 15-M-PGE1 are crucial for reproducibility. The following are generalized methodologies based on the available literature.

In Vivo Induction of Neutrophilia in Rats

Objective: To assess the dose-dependent effect of 15-M-PGE1 on circulating neutrophil counts.

Materials:

-

15-Methylprostaglandin E1 (sterile solution)

-

Brown-Norway rats (or other suitable strain)

-

Sterile saline

-

Syringes and needles for subcutaneous injection

-

EDTA-containing microtubes for blood collection

-

Automated hematology analyzer or hemocytometer and microscope

-

Wright-Giemsa stain

Procedure:

-

Prepare sterile solutions of 15-M-PGE1 in saline at various concentrations (e.g., 0.05, 0.5, and 10 mg/mL).

-

Acclimatize rats to laboratory conditions for at least one week.

-

Divide rats into experimental groups (n=5-8 per group), including a vehicle control group (saline only).

-

Collect a baseline blood sample from the tail vein of each rat into an EDTA-containing microtube.

-

Administer a single subcutaneous injection of the appropriate 15-M-PGE1 solution or saline vehicle (e.g., at a volume of 0.1 mL/100g body weight).

-

At a predetermined time point (e.g., 6 hours post-injection), collect a second blood sample.

-

Perform a complete blood count (CBC) with differential on all blood samples using an automated hematology analyzer.

-

Alternatively, prepare blood smears, stain with Wright-Giemsa, and perform a manual differential count of at least 200 white blood cells to determine the percentage of neutrophils.

-

Calculate the absolute neutrophil count for each sample.

-

Analyze the data for statistically significant differences between the pre- and post-injection counts and between the different dose groups.

In Vitro Neutrophil Activation Assays

Objective: To evaluate the inhibitory effect of 15-M-PGE1 on neutrophil functions such as superoxide production.

Materials:

-

15-Methylprostaglandin E1

-

Human neutrophils isolated from healthy donor blood (e.g., via density gradient centrifugation)

-

f-Met-Leu-Phe (fMLP)

-

Phorbol myristate acetate (PMA)

-

Cytochrome c or other suitable indicator for superoxide detection

-

Spectrophotometer or plate reader

-

Hanks' Balanced Salt Solution (HBSS)

Procedure (Superoxide Anion Production Assay):

-

Isolate human neutrophils and resuspend them in HBSS.

-

Pre-incubate the neutrophil suspension with various concentrations of 15-M-PGE1 or vehicle control for a short period (e.g., 10 minutes) at 37°C.

-

Add cytochrome c to the cell suspension.

-

Stimulate the neutrophils with a final concentration of fMLP (e.g., 1 µM) or PMA (e.g., 100 ng/mL).

-

Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The rate of cytochrome c reduction is proportional to the rate of superoxide production.

-

Calculate the rate of superoxide production and compare the effects of different concentrations of 15-M-PGE1.

Discussion and Future Directions

The available evidence indicates that 15-Methylprostaglandin E1 is a potent modulator of neutrophil biology, exhibiting a dual capacity to induce neutrophilia while concurrently inhibiting neutrophil activation. This suggests a complex role in the inflammatory process, potentially contributing to both the recruitment of neutrophils to sites of inflammation and the subsequent dampening of their pro-inflammatory functions to prevent excessive tissue damage.

Significant gaps in our understanding remain. There is a pressing need for quantitative data on the binding affinities of 15-M-PGE1 for the different EP receptor subtypes and the corresponding EC50 values for second messenger activation. Such data would be invaluable for elucidating the precise receptor-mediated mechanisms underlying its diverse cellular effects. Furthermore, the downstream targets of the signaling pathways activated by 15-M-PGE1 in neutrophils are not well characterized. Future research should focus on these areas to fully unravel the therapeutic potential of targeting this signaling axis in inflammatory and immune disorders.

Conclusion

15-Methylprostaglandin E1 is a valuable research tool for dissecting the complex roles of PGE1 signaling in various cellular processes. Its ability to modulate neutrophil trafficking and function highlights its potential as a lead compound for the development of novel immunomodulatory therapies. The data and methodologies presented in this guide provide a solid foundation for further investigation into the intricate biology of this potent signaling molecule.

References

- 1. (15S)-15-methyl prostaglandin E1-induced neutrophilia in Brown-Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo induction of neutrophilia, lymphopenia, and diminution of neutrophil adhesion by stable analogs of prostaglandins E1, E2, and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E1 and prostaglandin I2 modulation of superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of prostaglandin E1 on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of 15-Methylprostaglandin E1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin E1 (15-mPGE1) is a synthetic analog of prostaglandin (B15479496) E1 (PGE1), a naturally occurring lipid autacoid with a wide range of physiological effects. The methylation at the C-15 position confers resistance to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life and enhancing its potency. This technical guide provides a comprehensive overview of the preclinical data on 15-mPGE1, focusing on its pharmacodynamics, pharmacokinetics, and toxicology in various animal models. The information presented herein is intended to support further research and drug development efforts.

Pharmacodynamics

The preclinical pharmacodynamic effects of 15-mPGE1 have been investigated in several animal models, revealing its influence on hematological parameters, smooth muscle contractility, gastric acid secretion, and its cytoprotective and neuroprotective potential.

Hematological Effects

In preclinical studies, 15-mPGE1 has demonstrated a significant impact on white blood cell counts.

Experimental Protocol: Neutrophilia Induction in Rats

-

Animal Model: Brown-Norway rats.

-

Drug Administration: A single subcutaneous injection of 15-mPGE1 at a dose of 1 mg/kg.

-

Sample Collection: Blood samples were collected before and at various time points after the injection.

-

Analysis: Absolute neutrophil and white blood cell counts were determined using standard hematological techniques.

A study in Brown-Norway rats showed that a 1 mg/kg subcutaneous dose of (15S)-15-methyl prostaglandin E1 induced a significant increase in absolute neutrophil count, peaking at 6 hours post-injection.[1][2] The absolute white blood cell count did not show a significant change, but a notable eosinopenia was observed.[1] Dose-response studies indicated that a maximum neutrophilia of 40-70% of the total white blood cell count was achieved with a 1000 µg/kg dose of various stable prostaglandin analogs, including M-PGE1.[2] A significant neutrophilia was observed with as little as 5 µg/kg of M-PGE1.[2]

Table 1: Hematological Effects of 15-Methylprostaglandin E1 in Brown-Norway Rats

| Parameter | Before Injection (mean ± SD) | 6 Hours After Injection (mean ± SD) |

| Absolute Neutrophil Count (/mm³) | 2,451 ± 1,298 | 13,457 ± 6,038 |

Data from a study involving subcutaneous injection of 1 mg/kg of (15S)-15-methyl prostaglandin E1.[1]

Effects on Smooth Muscle

Prostaglandin E1 and its analogs are known to modulate smooth muscle tone in various tissues.

Experimental Protocol: In Vitro Smooth Muscle Contraction Assay

-

Tissue Preparation: Smooth muscle strips are isolated from the target organ (e.g., uterus, gastrointestinal tract, blood vessels) of a suitable animal model (e.g., rabbit, rat).

-

Apparatus: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Measurement: Muscle contractions are recorded isometrically using a force transducer.

-

Procedure: After an equilibration period, cumulative concentrations of 15-mPGE1 are added to the organ bath to generate a dose-response curve.

While specific quantitative data for 15-mPGE1 on smooth muscle is limited in the provided search results, it is known that PGE1 analogs can induce uterine contractions.

Gastrointestinal Effects

Prostaglandins (B1171923) play a crucial role in maintaining the integrity of the gastric mucosa.

Experimental Protocol: Gastric Ulcer Protection in Rats

-

Animal Model: Rats (e.g., Sprague-Dawley).

-

Induction of Gastric Ulcers: Ulcers can be induced by various methods, such as administration of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, or exposure to stress.

-

Drug Administration: 15-mPGE1 is administered orally or parenterally before or after the ulcerogenic stimulus.

-

Assessment: The stomach is excised, and the number and severity of gastric lesions are scored.

Studies on related compounds like misoprostol, a synthetic methyl analog of PGE1, have shown significant cytoprotective effects against gastric mucosal damage induced by agents such as ethanol (B145695) and NSAIDs in animal models.[3]

Pharmacokinetics

Detailed pharmacokinetic data for 15-mPGE1 in preclinical models is not extensively available in the public domain. However, studies on other stable prostaglandin analogs provide some insights.

Experimental Protocol: Pharmacokinetic Analysis in Rats

-

Animal Model: Rats with cannulated jugular veins for serial blood sampling.

-

Drug Administration: 15-mPGE1 is administered via the intended clinical route (e.g., intravenous, subcutaneous, or oral).

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration.

-

Analysis: Plasma concentrations of 15-mPGE1 and its metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, and AUC are calculated using non-compartmental analysis.

Toxicology

The toxicological profile of 15-mPGE1 has been evaluated in preclinical studies to identify potential adverse effects.

Experimental Protocol: Acute Toxicity Study in Rats

-

Animal Model: Rats.

-

Drug Administration: A single high dose of 15-mPGE1 is administered via the intended route of exposure.

-

Observation: Animals are observed for clinical signs of toxicity and mortality for a specified period (e.g., 14 days).

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

One study in rats investigated the effects of single daily injections of approximately 1 mg/kg of (15S)-15-methyl-PGE1.[4] This study reported increased lung weights in both normal and paraquat-exposed rats.[4] While neutrophilia was observed, there was no significant increase in lung lavage neutrophils or albumin.[4]

Mechanism of Action & Signaling Pathways

15-Methylprostaglandin E1, like other PGE1 analogs, is believed to exert its effects by binding to and activating specific prostaglandin E (EP) receptors, which are G-protein coupled receptors. The activation of these receptors initiates downstream signaling cascades that vary depending on the receptor subtype and the cell type.

The EP1 receptor, upon activation, couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses.

Experimental Workflows

The following diagram illustrates a general workflow for a preclinical in vivo study investigating the effects of 15-mPGE1.

Conclusion